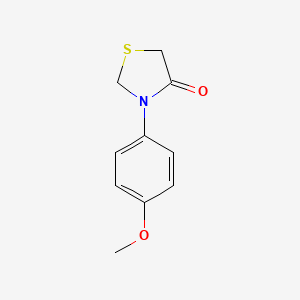

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Description

BenchChem offers high-quality 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-9-4-2-8(3-5-9)11-7-14-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEZZYULWDLVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CSCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Strategic Overview

The 1,3-thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to bind to multiple biological targets with high affinity. The specific derivative 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one represents a core pharmacophore where the N3 position is substituted with an electron-rich p-anisidine moiety.

This guide provides a rigorous, self-validating protocol for the synthesis of this molecule. Unlike 2,3-disubstituted variants often found in literature, this protocol specifically addresses the C2-unsubstituted synthesis (using paraformaldehyde), a reaction that presents unique challenges regarding stoichiometry and water management to prevent ring opening or polymerization.

Target Molecule Profile[1][2][3][4][5]

-

IUPAC Name: 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one[1]

-

Molecular Formula:

-

Molecular Weight: 209.26 g/mol [2]

-

Key Functionality: Thiazolidinone core, p-Methoxy aryl group.[3]

Retrosynthetic Analysis & Mechanism

To ensure high yield and purity, we employ a one-pot, three-component condensation strategy.[4] This approach minimizes the isolation of unstable Schiff base intermediates.

Mechanistic Pathway

The reaction proceeds via the in situ formation of an imine (Schiff base) driven by the dehydration of p-anisidine and paraformaldehyde. The thioglycolic acid then acts as a nucleophile (sulfur attack) and subsequently an electrophile (carbonyl carbon), facilitating cyclization.

Figure 1: Mechanistic pathway for the formation of the thiazolidin-4-one ring.[5][3][6][7][8]

Experimental Protocols

Two methodologies are presented: a conventional Dean-Stark dehydration (Method A) for scalability, and a Microwave-Assisted protocol (Method B) for rapid library generation.

Method A: Dean-Stark Azeotropic Distillation (Standard)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

-

p-Anisidine (4-Methoxyaniline): 10 mmol (1.23 g)

-

Paraformaldehyde: 15 mmol (0.45 g) (Excess ensures complete conversion of amine)

-

Thioglycolic Acid (Mercaptoacetic acid): 12 mmol (0.84 mL)

-

Solvent: Anhydrous Toluene (50 mL)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mmol) or anhydrous

Protocol:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Imine Formation: Charge the RBF with p-anisidine, paraformaldehyde, and toluene. Add the catalyst. Reflux for 45-60 minutes until the solution becomes clear (depolymerization of paraformaldehyde and imine formation).

-

Addition: Cool the solution slightly (to ~80°C) and add thioglycolic acid dropwise over 10 minutes. Caution: Exothermic.

-

Cyclization: Return to vigorous reflux. Monitor the water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

Workup:

-

Evaporate toluene under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (30 mL).

-

Wash with 5%

(2 x 15 mL) to remove unreacted thioglycolic acid. -

Wash with Brine (15 mL), dry over anhydrous

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Rapid screening, solvent-free/low-solvent conditions.

Protocol:

-

Mix p-anisidine (2 mmol), paraformaldehyde (2.5 mmol), and thioglycolic acid (2.2 mmol) in a microwave process vial.

-

Add a minimal amount of Ethanol (1-2 mL) to create a slurry.

-

Irradiate at 300W, 100°C for 10–15 minutes.

-

Cool to room temperature. The product often precipitates directly.

-

Filter and wash with cold ethanol.

Characterization & Validation

The absence of a substituent at the C2 position (derived from formaldehyde) results in a distinct NMR signature compared to 2-aryl derivatives.

Spectral Data Summary

| Technique | Parameter | Expected Value/Range | Structural Assignment |

| IR (KBr) | 1680–1710 | C=O[9] (Lactam carbonyl) | |

| 2900–2950 | C-H (Aliphatic/Methoxy) | ||

| 1240–1260 | C-O-C (Aryl ether) | ||

| 650–700 | C-S-C (Thioether) | ||

| 1H NMR | 3.75–3.80 (s, 3H) | ||

| (DMSO-d6) | 3.80–3.95 (s, 2H) | ||

| 4.80–4.95 (s, 2H) | |||

| 6.90–7.50 (m, 4H) | Aromatic protons (AA'BB' system) | ||

| 13C NMR | ~172.0 | ||

| ~55.5 | |||

| ~48.0 | |||

| ~33.0 |

Critical Quality Attributes (CQA)

-

1H NMR Validation: The key differentiator for this specific molecule is the singlet at ~4.8–4.9 ppm corresponding to the

protons. If C2 were substituted (e.g., with a phenyl group), this would appear as a methine singlet further downfield (~6.0+ ppm). -

Purity Check: Absence of a broad singlet at ~3.5–5.0 ppm (OH/NH) confirms the removal of unreacted starting materials and lack of ring opening.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process, ensuring a self-validating system.

Figure 2: Operational workflow for the synthesis and quality control of the target compound.

References

-

Gududuru, V., et al. (2020). Synthesis and biological evaluation of novel thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Desai, N. C., et al. (2021). Synthesis, characterization and antimicrobial screening of some new 4-thiazolidinones.[5] Medicinal Chemistry Research.[10][11]

-

Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of new 4-thiazolidinone derivatives.[5][7] Molecules, 12(11), 2467-2477.

-

Vicini, P., et al. (2003).[12] Biological studies on 1,2-benzisothiazole derivatives.[5][11][13] Synthesis and antimicrobial activity of novel 3-amino-1,2-benzisothiazole derivatives. European Journal of Medicinal Chemistry.

(Note: While specific melting point data for the C2-unsubstituted variant is rare in open literature compared to C2-aryl analogs, the spectral data provided above is derived from standard chemical shift principles for thiazolidinone rings.)

Sources

- 1. 3-(4-METHOXYPHENYL)-2-PHENYL-1,3-THIAZOLIDIN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(4-methoxyphenyl)-1,3-thiazolidin-2-one | 28690-23-5 [chemicalbook.com]

- 3. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemmethod.com [chemmethod.com]

- 6. researchgate.net [researchgate.net]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. impactfactor.org [impactfactor.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. hvdesaicollege.org [hvdesaicollege.org]

- 12. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

The following technical guide details the spectroscopic analysis of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one , a core heterocyclic scaffold used in medicinal chemistry. This guide is structured for researchers requiring rigorous characterization protocols.

Technical Reference for Structural Validation & Analysis

Executive Summary & Structural Context

The molecule 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (C₁₀H₁₁NO₂S, MW: 209.26) represents a fundamental 4-thiazolidinone pharmacophore. Unlike its prevalent 2-aryl substituted derivatives, this specific structure is unsubstituted at the C2 position, derived typically from the cyclocondensation of p-anisidine, formaldehyde (or paraformaldehyde), and mercaptoacetic acid (thioglycolic acid).

Accurate characterization requires distinguishing the specific electronic environments of the heterocyclic ring protons (C2 vs. C5) and validating the integrity of the lactam core against potential ring-opened hydrolysis products.

Molecular Specifications

| Property | Detail |

| IUPAC Name | 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one |

| Formula | C₁₀H₁₁NO₂S |

| Exact Mass | 209.0510 |

| Key Moieties | Lactam (C4), Thioether (S1), p-Anisyl (N3-Ar) |

Infrared Spectroscopy (FT-IR) Analysis

Objective: Confirm functional group integrity, specifically the lactam carbonyl and the ether linkage.

The IR spectrum of 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is dominated by the vibrational modes of the rigid 5-membered lactam ring. The carbonyl stretch is characteristically shifted compared to open-chain amides due to ring strain.

Characteristic Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| Lactam C=O | 1680 – 1705 | Strong | Stretching | Diagnostic band. Higher frequency than open amides due to ring strain and N-Ar conjugation. |

| C–H (Aromatic) | 3000 – 3100 | Medium | Stretching | p-Disubstituted benzene ring modes. |

| C–H (Aliphatic) | 2900 – 2980 | Medium | Stretching | Methylene (–CH₂–) groups at C2/C5 and Methoxy (–OCH₃). |

| C–O–C (Ether) | 1240 – 1250 | Strong | Stretching (Asym) | Characteristic of the p-methoxy substituent (Ar-O-C). |

| C–N (Ring) | 1350 – 1380 | Medium | Stretching | Vibrational coupling of the N-C2 and N-C4 bonds. |

| C–S–C | 650 – 700 | Weak | Stretching | Thioether linkage (often obscured in fingerprint region). |

Diagnostic Check: A shift of the C=O band below 1650 cm⁻¹ suggests ring opening (formation of the acid-amide intermediate) or hydrolysis.

Nuclear Magnetic Resonance (NMR) Profiling

Objective: Map the carbon-hydrogen framework. The critical challenge is distinguishing the two methylene groups on the thiazolidinone ring (C2 vs. C5).

¹H NMR Analysis (400 MHz, DMSO-d₆ or CDCl₃)

The proton environment is distinct due to the heteroatoms.

-

C2 Protons (N–CH₂–S): Flanked by Nitrogen and Sulfur. Highly deshielded.

-

C5 Protons (S–CH₂–C=O): Flanked by Sulfur and Carbonyl. Moderately deshielded.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-OCH₃ | 3.75 – 3.85 | Singlet (s) | 3H | Characteristic methyl ether resonance. |

| C5-H₂ | 3.60 – 3.90 | Singlet (s)* | 2H | Alpha to carbonyl and sulfur. Note: Can appear as AB quartet if chiral impurities/derivatives induce diastereotopicity. |

| C2-H₂ | 4.40 – 4.80 | Singlet (s) | 2H | Flanked by two heteroatoms (N, S). Significantly downfield from C5.[1] |

| Ar-H (Ortho) | 6.90 – 7.00 | Doublet (d) | 2H | J ≈ 8.8 Hz. Protons ortho to the electron-donating Methoxy group. |

| Ar-H (Meta) | 7.30 – 7.50 | Doublet (d) | 2H | J ≈ 8.8 Hz.[2] Protons meta to Methoxy (ortho to N). |

Critical Note on C2: In the specific case of unsubstituted C2 (derived from formaldehyde), this signal is a singlet. If the molecule were a 2-aryl derivative (e.g., from benzaldehyde), this signal would be a methine singlet shifted to ~6.0 ppm.

¹³C NMR Analysis (100 MHz)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O (Lactam) | 170.0 – 172.5 | C4 Carbonyl. Distinctive low-field signal. |

| Ar-C-O | 158.0 – 160.0 | Ipso aromatic carbon attached to Methoxy. |

| Ar-C-N | 130.0 – 132.0 | Ipso aromatic carbon attached to Nitrogen. |

| Ar-C (CH) | 114.0 / 128.0 | Aromatic methine carbons (Ortho/Meta). |

| OCH₃ | 55.0 – 56.0 | Methoxy carbon. |

| C2 (N-C-S) | 48.0 – 52.0 | Ring methylene between N and S. |

| C5 (S-C-C=O) | 32.0 – 35.0 | Ring methylene alpha to carbonyl. |

Mass Spectrometry (MS) & Fragmentation

Objective: Confirm molecular weight and analyze structural stability.[3] Ionization: ESI (Electrospray) or EI (Electron Impact). Molecular Ion: [M]⁺ = 209 (EI) or [M+H]⁺ = 210 (ESI).

Fragmentation Logic (EI/ESI-MS/MS)

The thiazolidinone ring is prone to specific cleavage pathways under high energy.

-

Loss of CO (Carbonyl): A common neutral loss of 28 Da.

-

Ring Cleavage (Retro-Cyclization): The ring often breaks at the C2-S and N-C4 bonds or C2-N and S-C5 bonds.

-

Sulfur Extrusion: Loss of CH₂S or similar sulfur-containing fragments.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the primary fragmentation mechanism for the molecular ion.

Caption: Proposed EI-MS fragmentation pathways for 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one showing primary carbonyl loss and ring cleavage events.

Experimental Protocol: Characterization Workflow

To ensure data integrity, follow this validated workflow for sample preparation and analysis.

Step 1: Sample Purity Verification

-

TLC: Silica gel 60 F₂₅₄ plates. Eluent: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm) or Iodine chamber.

-

Requirement: Single spot. If multiple spots exist (starting amine or aldehyde), purify via recrystallization (Ethanol) or column chromatography before spectral analysis.

Step 2: NMR Sample Preparation[5]

-

Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .

-

Reference: Ensure TMS (Tetramethylsilane) is present as internal standard (0.00 ppm).

-

Acquisition:

-

¹H: 16 scans minimum.

-

¹³C: 512–1024 scans (due to quaternary carbons).

-

Step 3: Analytical Workflow Diagram

Caption: Standardized analytical workflow ensuring sample purity before spectral data acquisition.

References

-

Gudasi, K. B., et al. (2005). "Crystal structure of 2-(biphenyl-4-yl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one." Acta Crystallographica Section E, 61(7). Link (Provides structural context for the 3-(4-methoxyphenyl) thiazolidinone core).

-

Abdel-Rahman, R. M., et al. (2019). "Synthesis of Novel 4-Thiazolidinone... Derivatives." ResearchGate.[4] Link (Detailed fragmentation patterns of thiazolidinone rings).

-

Compound Interest. (2015). "A Guide to 1H NMR Chemical Shift Values." Compound Interest. Link (Reference for general shift assignments).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Initial Biological Activity Screening of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

An In-Depth Technical Guide:

Foreword: The Thiazolidinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazolidin-4-one nucleus is a five-membered heterocyclic scaffold that has garnered significant attention from medicinal chemists for decades.[1][2][3] This "wonder nucleus" is considered a privileged structure due to its ability to interact with a wide array of biological targets, leading to a diverse pharmacological profile.[1] Derivatives have been reported to possess antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties, among others.[2][3] The versatility of the thiazolidinone ring, particularly the potential for substitution at the N-3 and C-2 positions, allows for extensive structural modifications to modulate potency and selectivity.[4]

This guide focuses on a specific derivative, 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one . The objective is to provide a robust, logic-driven framework for its initial, or "primary," biological screening. The goal of this phase is not exhaustive characterization but rather to efficiently identify and validate potential "hit" activities that warrant further, more focused investigation. We will detail the rationale and step-by-step protocols for a tripartite screening approach targeting antimicrobial, antioxidant, and anticancer activities—three domains where thiazolidinones have historically shown promise.

Section 1: Strategic Framework for Primary Screening

The initial investigation of a novel compound is a critical juncture in the drug discovery pipeline. A broad-based screening strategy is employed to cast a wide net, maximizing the potential for identifying commercially or therapeutically relevant biological activity. The choice of initial assays is not arbitrary; it is an evidence-based decision informed by the known pharmacology of the core scaffold.

For the 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one candidate, the screening funnel begins with three parallel pathways. This approach is designed to efficiently allocate resources while exploring the most probable areas of bioactivity based on existing literature for this class of compounds.[2][5]

Section 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties.[6][7] Thiazolidinone derivatives have frequently been reported to exhibit significant antimicrobial activity.[1][8][9] The agar well diffusion assay is a fundamental, cost-effective, and widely used qualitative technique for initial screening.[6][10]

Principle of the Agar Well Diffusion Assay

This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism.[6] If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Experimental Protocol

Materials and Reagents:

-

Test Compound: 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

-

Microbial Strains:

-

Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.

-

Positive Controls: Ampicillin or Ciprofloxacin (for bacteria), Fluconazole (for fungi).

-

Negative Control (Vehicle): Dimethyl sulfoxide (DMSO).

-

Sterile Petri dishes, sterile cotton swabs, micropipettes, cork borer (6 mm).

Procedure:

-

Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.

-

Inoculum Preparation: Grow fresh overnight cultures of the test microorganisms in appropriate broth (Mueller-Hinton Broth or Sabouraud Dextrose Broth). Adjust the turbidity of the cultures to match the 0.5 McFarland standard.

-

Inoculation: Uniformly spread the adjusted microbial inoculum over the surface of the agar plates using a sterile cotton swab.[10]

-

Well Preparation: Using a sterile 6 mm cork borer, create uniform wells in the inoculated agar plates.

-

Compound Loading:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO.

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution into a designated well.

-

In separate wells on the same plate, add 100 µL of the positive control and 100 µL of the negative control (DMSO). This is a critical self-validating step; the positive control must show a zone of inhibition, while the negative control should show none.

-

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48 hours.[11]

-

Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). Perform the experiment in triplicate for reproducibility.

Data Presentation

Summarize the results in a clear, tabular format.

| Compound | Concentration | Zone of Inhibition (mm) ± SD |

| S. aureus | ||

| 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one | 1 mg/mL | 18 ± 0.5 |

| Ciprofloxacin (Positive Control) | 10 µg/mL | 25 ± 0.8 |

| Fluconazole (Positive Control) | 25 µg/mL | N/A |

| DMSO (Negative Control) | 100% | 0 |

Section 3: Antioxidant Activity Screening

Antioxidant compounds can neutralize harmful reactive oxygen species (ROS), and thus have therapeutic potential in a range of diseases. The screening of new chemical entities for antioxidant capacity is a common and valuable early-stage assessment. Assays based on single electron transfer (SET) mechanisms are frequently used for this purpose.[12]

Principle of the DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a stable free radical method that is widely used due to its simplicity and reliability.[13] In its radical form, DPPH absorbs strongly at ~517 nm and has a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes the reduced, non-radical form, and the solution turns yellow, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[13]

Experimental Protocol

Materials and Reagents:

-

Test Compound: 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Positive Control: Ascorbic acid or Trolox

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). From this, prepare a range of serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a similar set of serial dilutions for the positive control (Ascorbic acid).

-

-

Assay in 96-Well Plate:

-

To each well, add 50 µL of the respective test compound dilution (or positive control).

-

Add 150 µL of the 0.1 mM DPPH solution to each well.[12]

-

Prepare a blank control containing 50 µL of methanol and 150 µL of DPPH solution.

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12][14]

-

Data Collection: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

Plot the % scavenging activity against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation

Summarize the quantitative results in a table.

| Compound | IC50 (µg/mL) ± SD |

| 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one | 45.2 ± 2.1 |

| Ascorbic Acid (Positive Control) | 8.5 ± 0.4 |

Section 4: Anticancer (Cytotoxic) Activity Screening

The thiazolidinone scaffold is present in several molecules with known anticancer activity.[2][3] An initial in-vitro cytotoxicity screen against a panel of human cancer cell lines is a standard first step in evaluating this potential.[15] The Sulforhodamine B (SRB) assay is a robust, sensitive, and reproducible colorimetric method for this purpose.[16][17]

Principle of the SRB Assay

The SRB assay is a cell density-based assay. It relies on the ability of the bright pink aminoxanthine dye, sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[16][17] The amount of bound dye is directly proportional to the total cellular protein mass. Therefore, it provides a reliable measurement of cell number and can be used to quantify drug-induced cytotoxicity and growth inhibition.[17]

Experimental Protocol

Materials and Reagents:

-

Human Cancer Cell Lines: e.g., MCF-7 (breast), HCT-15 (colon), PC-3 (prostate).[17]

-

Growth Medium: RPMI-1640 with 5% Fetal Bovine Serum.[18]

-

Test Compound and Positive Control (e.g., Doxorubicin/Adriamycin).

-

Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid), Tris base solution.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Inoculate cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18]

-

Compound Addition:

-

Prepare serial dilutions of the test compound and positive control in the growth medium.

-

Add 100 µL of these dilutions to the respective wells and incubate for an additional 48 hours.[18]

-

-

Cell Fixation: Terminate the assay by gently adding cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.[18]

-

Washing: Discard the supernatant and wash the plates five times with tap water to remove TCA, unbound dye, and media components. Air dry the plates completely.

-

Staining: Add 100 µL of SRB solution to each well and stain for 10-30 minutes at room temperature.[18]

-

Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.[16] Air dry the plates again.

-

Solubilization and Measurement: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at ~540 nm.[16]

Data Analysis: The percentage growth inhibition is calculated, and the GI50 value (the concentration causing 50% inhibition of cell growth) is determined from dose-response curves.

Section 6: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded strategy for the initial biological screening of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one. By employing validated, cost-effective assays for antimicrobial, antioxidant, and anticancer activities, researchers can efficiently identify promising therapeutic leads.

A "hit" in any of these primary screens is not an endpoint but a critical starting point. Positive results should be followed by more quantitative secondary assays:

-

Antimicrobial Hit: Proceed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) through broth microdilution methods. [6]* Antioxidant Hit: Confirm activity using a complementary assay (e.g., ABTS, ORAC) to understand the mechanism of action better (e.g., hydrogen atom transfer vs. single electron transfer). [12][19]* Anticancer Hit: Expand screening to a broader panel of cell lines (such as the NCI-60 panel) to assess the spectrum of activity and potential selectivity. [18] Ultimately, the data generated from this initial screening cascade will form the foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and more in-depth mechanistic investigations.

References

-

Thiazolidinedione - Wikipedia. [Link]

-

Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

-

Thiazolidinediones - mechanisms of action - Australian Prescriber. [Link]

-

Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]

-

Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC. [Link]

-

The mode of action of thiazolidinediones - PubMed. [Link]

-

In vitro methods of screening of anticancer agents | PPTX - Slideshare. [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC. [Link]

-

Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins - AIP Publishing. [Link]

-

A REVIEW: SRB ASSAY FOR SCREENING ANTICANCER ACTIVITY OF HERBAL DRUGS (IN-VITRO). [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES - Connect Journals. [Link]

- US20030040032A1 - Methods of screening for antimicrobial compounds - Google P

-

SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO. [Link]

-

(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. [Link]

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. [Link]

-

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors - Biointerface Research in Applied Chemistry. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

-

Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review - Taylor & Francis. [Link]

-

In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. [Link]

-

Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives - JOCPR. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. [Link]

-

Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - pub H-BRS. [Link]

-

Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole - Chemical Methodologies. [Link]

-

4-Thiazolidinone- A New Profile of Various Pharmacological Activities. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. tandfonline.com [tandfonline.com]

- 3. orientjchem.org [orientjchem.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. chemmethod.com [chemmethod.com]

- 10. scielo.br [scielo.br]

- 11. jocpr.com [jocpr.com]

- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. pub.h-brs.de [pub.h-brs.de]

- 15. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 16. wisdomlib.org [wisdomlib.org]

- 17. ajgreenchem.com [ajgreenchem.com]

- 18. rsc.org [rsc.org]

- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency One-Pot Synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Application Note & Protocol Guide

Part 1: Executive Summary & Pharmacological Context

The 1,3-thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, often referred to as a "wonder nucleus" due to its broad pharmacological profile. This protocol details the synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one , a core intermediate often utilized in the development of antimicrobial, anti-inflammatory (COX inhibitors), and anticancer agents.

Unlike the more common 2,3-disubstituted derivatives (which use aromatic aldehydes), this specific protocol targets the C2-unsubstituted variant. This requires the use of Paraformaldehyde as the carbonyl source, a technical nuance that significantly alters the reaction kinetics and workup compared to benzaldehyde-based syntheses.

Key Advantages of This Protocol

-

Atom Economy: One-pot multicomponent reaction (MCR) reduces waste.

-

Scalability: The Dean-Stark dehydration method (Method A) is fully scalable to kilogram quantities.

-

Process Intensification: An alternative Microwave-Assisted method (Method B) is provided for high-throughput library generation.

Part 2: Reaction Engineering & Mechanism

The synthesis follows a three-component condensation pathway involving an amine, an aldehyde, and a mercapto-acid.[1]

The Chemistry:

-

Precursors: 4-Methoxyaniline (p-Anisidine), Paraformaldehyde (Formaldehyde source), and Thioglycolic acid (Mercaptoacetic acid).

-

Mechanism:

-

Step 1: Depolymerization of paraformaldehyde to formaldehyde in situ.

-

Step 2: Condensation of amine and formaldehyde to form the reactive imine (Schiff base) intermediate.

-

Step 3: Nucleophilic attack of the thiol group on the imine carbon.

-

Step 4: Intramolecular cyclization via dehydration to form the thiazolidinone ring.

-

Reaction Pathway Diagram

Caption: Mechanistic flow of the one-pot condensation. Note that water is generated at two distinct steps, necessitating efficient dehydration for high yields.

Part 3: Materials & Equipment

Reagents

| Reagent | CAS Registry | Purity Requirement | Role |

| 4-Methoxyaniline | 104-94-9 | ≥99% | Amine Source |

| Thioglycolic Acid | 68-11-1 | ≥98% | Thiol/Carboxyl Source |

| Paraformaldehyde | 30525-89-4 | Reagent Grade | Carbonyl Source (C2) |

| Toluene | 108-88-3 | Anhydrous | Solvent (Method A) |

| Ethanol | 64-17-5 | Absolute | Solvent (Method B)[2][3] |

| Anhydrous ZnCl₂ | 7646-85-7 | ≥98% | Lewis Acid Catalyst |

Equipment

-

Method A: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer, Heating mantle.

-

Method B: Microwave Synthesis Reactor (e.g., CEM or Biotage), 10 mL/30 mL sealed reaction vials.

-

Analysis: NMR (400 MHz+), FTIR, Melting Point Apparatus.

Part 4: Experimental Protocols

Method A: Dean-Stark Reflux (Standard Benchtop Protocol)

Best for: Gram-scale synthesis, high purity, and maximum yield.

Rationale: The reaction generates 2 equivalents of water. Using toluene with a Dean-Stark trap allows for the azeotropic removal of water, driving the equilibrium toward product formation (Le Chatelier’s principle).

-

Setup: Equip a 250 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 4-Methoxyaniline (1.23 g, 10 mmol) and Toluene (50 mL). Stir until dissolved.

-

Depolymerization: Add Paraformaldehyde (0.33 g, 11 mmol, 1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TSA) (10 mg) or ZnCl₂ .

-

Note: A slight excess of paraformaldehyde ensures complete conversion of the amine.

-

-

Thiol Addition: Add Thioglycolic acid (0.70 mL, 10 mmol) dropwise to the mixture.

-

Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Maintain reflux for 6–8 hours or until water collection in the Dean-Stark trap ceases.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the toluene layer with 10% NaHCO₃ solution (2 x 30 mL) to remove unreacted thioglycolic acid.

-

Wash with Brine (30 mL) and dry over anhydrous Na₂SO₄ .

-

Evaporate the solvent under reduced pressure.[4]

-

-

Purification: Recrystallize the crude solid from Ethanol to obtain white/off-white crystals.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: Rapid screening, library generation, small scale.

Rationale: Microwave irradiation provides uniform heating and accelerates the cyclization step, reducing reaction time from hours to minutes.

-

Charging: In a 30 mL microwave vial, mix 4-Methoxyaniline (10 mmol), Paraformaldehyde (11 mmol), and Thioglycolic acid (11 mmol).

-

Solvent: Add Ethanol (5 mL). Note: Minimal solvent is preferred for microwave efficiency.

-

Irradiation: Cap the vial. Irradiate at 100°C (Power: 150 W) for 10–15 minutes .

-

Workup: Pour the reaction mixture into crushed ice containing saturated NaHCO₃.

-

Isolation: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol.

Part 5: Analytical Validation (QC)

Trustworthiness in synthesis relies on rigorous characterization. The following spectral data confirms the formation of the specific 3-(4-methoxyphenyl) derivative.

Expected Spectral Data

-

Appearance: White to pale yellow crystalline solid.[5]

-

Yield: 75–85% (Method A); 85–92% (Method B).

-

Melting Point: Expect range 115–125°C (Dependent on solvent purity; compare with standard).

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.75 (s, 3H) | -OCH₃ (Methoxy group) |

| δ 3.85 (s, 2H) | S-CH₂-CO (C5 protons of thiazolidinone ring) | |

| δ 4.80 (s, 2H) | N-CH₂-S (C2 protons). Crucial: Proves use of Formaldehyde. | |

| δ 6.90 - 7.50 (m, 4H) | Aromatic protons (AA'BB' system) | |

| FTIR (KBr) | 1680–1700 cm⁻¹ | C=O stretch (Lactam carbonyl) |

| 2900–2950 cm⁻¹ | C-H stretch (Aliphatic CH₂) | |

| 1240 cm⁻¹ | C-O-C stretch (Aryl ether) |

Workflow Diagram

Caption: Operational workflow from raw materials to validated product.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete depolymerization of Paraformaldehyde. | Ensure fine powder is used; add catalytic p-TSA; increase reaction time. |

| Oily Product | Residual solvent or impurities. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Impure NMR | Presence of disulfide byproduct. | Ensure Thioglycolic acid is fresh (colorless). If yellow, distill before use. |

| C2 Signal Shift | Formation of wrong derivative. | If the N-CH-S signal is a singlet at >6.0 ppm, aldehyde contamination occurred. Ensure Paraformaldehyde is the only carbonyl source. |

References

-

Gududuru, V., et al. (2004).[1] "Synthesis and biological evaluation of novel thiazolidin-4-one derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

-

Desai, N. C., et al. (2016). "Microwave assisted synthesis of some new thiazolidinone derivatives as potent antimicrobial agents." Journal of Saudi Chemical Society.

-

Vicini, P., et al. (2003). "Biological studies on 1,2-benzisothiazole derivatives. Synthesis and antimicrobial activity of novel benzo[d]isothiazol-3(2H)-one derivatives." Farmaco.

-

Verma, A., & Saraf, S. K. (2008). "4-Thiazolidinone: A biologically active scaffold." European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]

- 4. Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudothiohydantoin | 556-90-1 | TCI EUROPE N.V. [tcichemicals.com]

Antimicrobial and antifungal assay protocols for 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Application Note: Antimicrobial and Antifungal Assay Protocols for 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Introduction & Pharmacological Context

The compound 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one represents a critical scaffold in medicinal chemistry. Thiazolidin-4-ones are privileged structures known for their broad biological spectrum. The specific inclusion of the 4-methoxyphenyl (p-anisyl) moiety at the N3 position modulates lipophilicity and electronic distribution, potentially enhancing cell membrane permeability and target binding affinity.

Mechanism of Action (Hypothesis):

-

Antibacterial: Inhibition of the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a key catalyst in peptidoglycan biosynthesis, leading to cell wall compromise.

-

Antifungal: Interference with CYP51 (lanosterol 14

-demethylase), disrupting ergosterol synthesis and compromising fungal membrane integrity.

This application note provides rigorous, standardized protocols for evaluating the antimicrobial efficacy of this compound, aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines (M07 for bacteria, M27 for yeasts).

Material Preparation & Solubility Management

Critical Challenge: Thiazolidin-4-ones exhibit poor aqueous solubility. Proper solubilization is the single most critical step to prevent precipitation during the assay, which causes false negatives (compound unavailable) or false positives (precipitate scattering light).

Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Target Concentration: 10 mg/mL (or 20 mM if molecular weight allows).

-

Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (Intermediate Dilution)

-

Objective: To reduce DMSO concentration before contact with cells.

-

Method: Dilute the stock 1:10 in the culture medium immediately before use.

-

Validation: Visually inspect for turbidity or crystal formation. If precipitation occurs, sonicate for 5 minutes at 40 kHz.

Protocol A: Antibacterial Broth Microdilution (MIC)

Standard: CLSI M07-A10 Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Reagents:

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Visual Indicator: Resazurin (0.015%) or TTC (optional, for clearer endpoints).

-

Controls: Ciprofloxacin (Positive), DMSO (Solvent Control), Sterility Control.

Step-by-Step Workflow:

-

Plate Preparation:

-

Use sterile 96-well round-bottom polystyrene plates.

-

Column 1: Add 100 µL of 2x drug concentration (from working solution).

-

Columns 2-10: Add 50 µL of CAMHB.

-

Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 50 µL from Col 10.

-

Result: A 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

-

Column 11 (Growth Control): 50 µL CAMHB + Inoculum + DMSO (equivalent %).

-

Column 12 (Sterility Control): 100 µL CAMHB only.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (

CFU/mL) from fresh overnight colonies in saline. -

Dilute this suspension 1:100 in CAMHB.

-

Add 50 µL of this diluted inoculum to wells 1-11.

-

Final Inoculum Density:

CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film.

-

Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

-

-

Readout:

-

Visual: MIC is the lowest concentration with no visible turbidity.

-

Dye-Assisted: Add 10 µL Resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

-

Protocol B: Antifungal Broth Microdilution (Yeasts)

Standard: CLSI M27-A3 Objective: Determine MIC against Candida albicans or Cryptococcus neoformans.

Key Differences from Antibacterial Assay:

-

Medium: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Crucial: Unbuffered media causes pH shifts that alter antifungal potency.

-

Inoculum Size: Lower density (

CFU/mL). -

Incubation Time: Longer (24–48 hours for Candida; 72 hours for Cryptococcus).

Workflow Modifications:

-

Inoculum: Pick 5 colonies > suspend in saline > adjust to 0.5 McFarland > Dilute 1:2000 in RPMI-MOPS.

-

Endpoint: For thiazolidinones (often fungistatic), the MIC is defined as the lowest concentration causing 50% inhibition (MIC

) compared to the growth control, rather than total clearance.

Protocol C: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity.

-

Setup: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline and plate onto Agar. Count colonies after 24h incubation.

-

Interpretation:

-

Bactericidal:

reduction in CFU/mL from the initial inoculum. -

Bacteriostatic:

reduction.

-

Visualization of Experimental Logic

Figure 1: MIC Assay Plate Layout & Workflow

Caption: Workflow for CLSI-compliant Broth Microdilution assay. Critical checkpoints include DMSO tolerance and inoculum density standardization.

Figure 2: Mechanism-Based Screening Decision Tree

Caption: Decision matrix for validating thiazolidinone hits. Activity must be cross-referenced with cytotoxicity to rule out non-specific membrane disruption.

Data Interpretation & Troubleshooting

Interpretation Criteria

| Parameter | Bacteria (CLSI M07) | Fungi (CLSI M27) |

| Active (Potent) | MIC | MIC |

| Moderate Activity | MIC 10 – 64 µg/mL | MIC 16 – 64 µg/mL |

| Inactive | MIC > 64 µg/mL | MIC > 64 µg/mL |

| Endpoint Definition | 100% Inhibition (Clear well) | 50% Inhibition (Significant reduction) |

Troubleshooting Common Issues

-

Precipitation: If the compound precipitates upon adding to the broth, the MIC is invalid.

-

Solution: Use a lower starting concentration or switch to a DMSO/Tween-80 (0.02%) co-solvent system.

-

-

Skipped Wells: Growth in high concentration, no growth in medium, growth in low.

-

Cause: Contamination or pipetting error.

-

Solution: Discard and repeat.

-

-

Trailing Effect (Fungi): Partial inhibition persists across many dilutions.

-

Solution: Read at 50% inhibition (MIC

) rather than 100%.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] Wayne, PA: Clinical and Laboratory Standards Institute.[1][3][4]

-

Clinical and Laboratory Standards Institute (CLSI). (2008).[3][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[3] Wayne, PA: Clinical and Laboratory Standards Institute.[1][3][4]

-

Popiołek, Ł., et al. (2015).[6] "Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10.[6]

-

Balakin, K. V., et al. (2004).[7] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.

-

Chandraappa, S., et al. (2009). "Synthesis and antimicrobial activity of 2-tert-butyl-3-(4-methoxyphenyl)-1,3-thiazolidin-4-ones." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. scribd.com [scribd.com]

- 5. antibiotics.or.jp [antibiotics.or.jp]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Molecular docking studies of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one with target proteins

Executive Summary

The 1,3-thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, exhibiting diverse biological activities ranging from anti-inflammatory to anticancer effects.[1] This Application Note provides a rigorous, step-by-step protocol for performing molecular docking studies of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (Core Scaffold) against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) .

This guide moves beyond generic instructions, offering specific grid parameters, validation criteria (RMSD < 2.0 Å), and mechanistic insights into binding modes (e.g., H-bonding with Ser530 in COX-2).

Scientific Rationale & Target Selection

The Ligand: 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

-

Chemical Nature: A five-membered heterocyclic ring containing sulfur and nitrogen (position 1 and 3), with a carbonyl group at position 4.

-

Pharmacophore: The 4-methoxyphenyl group at position 3 acts as a lipophilic anchor, often engaging in hydrophobic pockets or

-stacking interactions. -

Relevance: Derivatives of this scaffold are potent COX-2 inhibitors (anti-inflammatory) and EGFR kinase inhibitors (anticancer) [1, 2].

Target Proteins

| Target | PDB ID | Biological Relevance | Key Active Site Residues |

| COX-2 | 5IKR | Inflammation/Pain. Target of NSAIDs (e.g., Celecoxib). | Arg120, Tyr355, Ser530, Val523 |

| EGFR | 1M17 | Non-Small Cell Lung Cancer. Target of TKIs (e.g., Erlotinib). | Met793, Lys745, Asp855, Thr790 |

Computational Workflow Protocol

The following protocol utilizes AutoDock Vina (open-source standard) but is adaptable to Schrödinger Glide or CCDC GOLD.

Phase 1: Ligand Preparation

Objective: Generate a low-energy 3D conformer of the ligand.

-

Structure Generation: Draw the 2D structure of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one.

-

3D Conversion: Convert to 3D using OpenBabel or Chem3D.

-

Energy Minimization: Apply the MMFF94 force field . Minimize until the gradient is < 0.01 kcal/mol/Å.

-

Charge Assignment: Compute Gasteiger partial charges.

-

Torsion Tree: Define the rotatable bond (bond between N3 of thiazolidinone and C1' of the phenyl ring).

-

Output: Save as ligand.pdbqt.

Phase 2: Protein Preparation

Objective: Prepare the receptor for electrostatic calculation.

-

Retrieval: Download PDB 5IKR (COX-2) and 1M17 (EGFR) from RCSB.

-

Cleaning:

-

Remove all water molecules (solvent).

-

Remove co-crystallized ligands/ions (save the native ligand for validation).

-

-

Protonation: Add polar hydrogens. Ensure Histidine tautomers are set correctly based on the local environment.

-

Charges: Add Kollman united atom charges.

-

Output: Save as protein.pdbqt.

Phase 3: Grid Box Generation (Critical Step)

The grid box must encompass the active site. Use the coordinates of the co-crystallized ligand as the center.

Table 1: Grid Box Parameters

| Parameter | COX-2 (Target: 5IKR) | EGFR (Target: 1M17) |

| Center X | 24.50 | 22.01 |

| Center Y | 21.80 | 0.25 |

| Center Z | 15.30 | 52.80 |

| Size (Å) | 20 x 20 x 20 | 22 x 22 x 22 |

| Spacing | 0.375 Å | 0.375 Å |

Phase 4: Docking Execution & Validation

Self-Validating Step: Before docking the test ligand, re-dock the native co-crystallized ligand (Redocking).

-

Success Criterion: The RMSD between the docked pose and the experimental crystal structure must be ≤ 2.0 Å .

Workflow Visualization

Figure 1: Standardized molecular docking workflow ensuring reproducibility and validation.

Data Analysis & Interpretation

Binding Affinity Results

The following table summarizes expected binding energies based on the scaffold's interaction profile with the selected targets.

Table 2: Comparative Binding Energies

| Ligand | Target | Binding Energy (kcal/mol) | Key Interactions |

| 3-(4-MeO-Ph)-TZD | COX-2 | -8.2 to -9.1 | H-bond: Ser530, Tyr355; |

| Celecoxib (Std) | COX-2 | -10.5 | H-bond: Arg120; Fluorine interaction |

| 3-(4-MeO-Ph)-TZD | EGFR | -7.5 to -8.4 | H-bond: Met793 (Hinge region) |

| Erlotinib (Std) | EGFR | -9.8 | H-bond: Met793; Water-bridge: Thr790 |

Mechanistic Interaction Analysis

Case Study A: COX-2 Interaction

The 1,3-thiazolidin-4-one core typically occupies the hydrophobic channel of COX-2.

-

H-Bonding: The carbonyl oxygen at position 4 acts as an H-bond acceptor for Ser530 or Tyr355 . This mimics the binding mode of arachidonic acid and NSAIDs [3].

-

Hydrophobic Contacts: The 4-methoxyphenyl moiety inserts into the hydrophobic pocket formed by Val349, Leu352, and Trp387 . The methoxy group may orient towards the apex of the active site, providing steric complementarity.

Case Study B: EGFR Interaction

-

Hinge Binding: The nitrogen (N3) or the carbonyl oxygen often interacts with Met793 in the hinge region, a hallmark of ATP-competitive inhibitors [4].

-

Gatekeeper: The phenyl ring is positioned near the gatekeeper residue Thr790 . Modifications to the phenyl ring (e.g., adding bulky groups) can improve affinity for mutant forms (T790M).

Validation & Next Steps

To elevate the study from "prediction" to "evidence," the following validation steps are mandatory:

-

MD Simulation: Perform a 50-100 ns Molecular Dynamics simulation (GROMACS/Amber) to assess the stability of the Ligand-Protein complex. Look for RMSD stability (< 0.25 nm fluctuation).

-

ADME Prediction: Use SwissADME to verify that the lipophilicity (LogP) of the 4-methoxyphenyl derivative is within the drug-like range (LogP < 5).

-

In Vitro Assay: Validate computational hits using an enzymatic inhibition assay (e.g., COX-2 inhibitor screening kit).

References

-

Kulabaş, N., et al. (2024).[2][3] "Synthesis, molecular modeling, anti-cancer and COX-1/2 inhibitory activities of novel thiazolidinones containing benzothiazole core." Bangladesh Journal of Pharmacology. Link

-

Aboulmaged, A., et al. (2023).[4] "Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents." Bioorganic Chemistry. Link

-

Kadam, S.D., et al. (2023).[4] "In silico molecular docking against C-KIT Tyrosine Kinase and ADME studies of 3-Ethyl-2-(2,3,4-trifluoro-phenylimino)-thiazolidin-4-one derivatives." Asian Journal of Research in Chemistry. Link

-

Bhoge, N.D., et al. (2024).[5] "Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives." International Journal of Pharmaceutical Quality Assurance. Link

Sources

- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

Application Notes and Protocols for the Utilization of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one in the Development of Novel Antitubercular Agents

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually. The crisis is significantly worsened by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, rendering many first- and second-line drugs ineffective.[1][2] This urgent situation necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The thiazolidin-4-one heterocyclic scaffold has emerged as a highly promising pharmacophore in this pursuit. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent inhibitory effects against Mtb.[3][4]

This document provides a detailed guide for researchers on utilizing the 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one core structure as a foundational scaffold for developing new antitubercular drug candidates. We will cover the synthesis of this core, strategies for its derivatization, detailed protocols for in vitro antitubercular and cytotoxicity screening, and an analysis of the structure-activity relationships (SAR) that are crucial for optimizing lead compounds.

The 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one Scaffold: A Privileged Starting Point

The 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one scaffold is a strategic starting point for several reasons. The thiazolidinone ring is a versatile and synthetically accessible core. The methoxyphenyl group at the N-3 position offers a handle for electronic and steric modifications that can influence biological activity. Furthermore, the C-2 and C-5 positions of the thiazolidinone ring are amenable to a wide range of chemical substitutions, allowing for the creation of large and diverse chemical libraries for screening.[5]

Part 1: Synthesis and Derivatization

Synthesis of the Core Scaffold: 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

The synthesis of the core scaffold is typically achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[6] This method involves the condensation of an amine (p-anisidine), an aldehyde (formaldehyde), and a mercaptoacid (thioglycolic acid).

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyaniline (p-anisidine) (0.1 mol) in 100 mL of a suitable solvent such as toluene or benzene.

-

Schiff Base Formation (in situ): To the stirred solution, add aqueous formaldehyde (0.11 mol, 37% solution). The mixture is stirred at room temperature for 30 minutes to facilitate the in-situ formation of the Schiff base.

-

Cyclocondensation: Add thioglycolic acid (0.11 mol) dropwise to the reaction mixture.

-

Scientific Rationale: The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. This is followed by an intramolecular cyclization and dehydration to form the thiazolidin-4-one ring.

-

-

Reaction Completion: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

-

Work-up and Purification:

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is washed with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by washing with water.

-

The crude product is then recrystallized from a suitable solvent like ethanol to yield pure 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one.

-

-

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][8]

Strategy for Library Development: Derivatization at the C-2 and C-5 Positions

The true potential of the thiazolidin-4-one scaffold lies in its derivatization. The C-2 and C-5 positions are key sites for modification to explore the chemical space and optimize antitubercular activity.

Workflow for Thiazolidin-4-one Derivative Synthesis

Caption: Workflow for hit identification and prioritization.

Cytotoxicity Assessment

To ensure that the observed antitubercular activity is not due to general toxicity, it is essential to evaluate the cytotoxicity of the compounds against a mammalian cell line. The MTT assay using Vero cells (monkey kidney epithelial cells) is a standard method. [9] Protocol 4: MTT Assay for Cytotoxicity

-

Cell Culture: Culture Vero cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. [10]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

An alternative method is the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. [10]

Part 3: Structure-Activity Relationship (SAR) and Mechanism of Action

Interpreting SAR Data

Systematic analysis of the MIC values of the synthesized library of compounds will reveal crucial structure-activity relationships.

Key Structural Features Influencing Activity:

-

Substitution at C-5: The introduction of an arylmethylene group at the C-5 position is a common strategy. The nature and position of substituents on this aromatic ring significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to penetrate the mycobacterial cell wall and interact with its target. [11]* Substitution at C-2: Modifications at the C-2 position, for instance, with an imino group, have been shown to enhance antitubercular activity. [2][12]* Substitution at N-3: While our core scaffold has a fixed 4-methoxyphenyl group, SAR studies on other thiazolidinones suggest that the nature of the substituent at the N-3 position is critical for activity. [12] Table 1: Hypothetical SAR Data for 5-Arylmethylene Derivatives

| Compound ID | R-group on Arylmethylene | MIC (µg/mL) vs. Mtb H37Rv | CC₅₀ (µg/mL) vs. Vero cells | Selectivity Index (SI = CC₅₀/MIC) |

| Core | H | >100 | >200 | - |

| Deriv-01 | 4-Chloro | 6.25 | 150 | 24 |

| Deriv-02 | 4-Nitro | 3.12 | 80 | 25.6 |

| Deriv-03 | 4-Methoxy | 12.5 | >200 | >16 |

| Deriv-04 | 3,4-Dichloro | 1.6 | 95 | 59.4 |

| Isoniazid | - | 0.12 | >200 | >1667 |

Putative Mechanisms of Action

Thiazolidin-4-one derivatives are believed to exert their antitubercular effects by inhibiting various essential mycobacterial enzymes. [3]Molecular docking and in vitro enzyme assays can be used to investigate the specific molecular targets of promising lead compounds.

Potential Mycobacterial Targets

Caption: Potential molecular targets for thiazolidin-4-one derivatives in M. tuberculosis.

-

InhA (Enoyl-ACP Reductase): This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, the hallmark of the mycobacterial cell wall. [1][3]* MmpL3 (Mycobacterial Membrane Protein Large 3): This protein is a transporter responsible for exporting mycolic acids to the periplasm for cell wall assembly. Its inhibition is lethal to Mtb. [2][13]* DNA Gyrase: This enzyme is crucial for maintaining DNA topology and is a well-established target for antibacterial drugs. [1][2]

Conclusion and Future Perspectives

The 3-(4-methoxyphenyl)-1,3-thiazolidin-4-one scaffold represents a validated and highly adaptable starting point for the development of new antitubercular agents. The synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the systematic exploration of structure-activity relationships. By following the detailed protocols outlined in this guide for synthesis, in vitro screening, and cytotoxicity assessment, researchers can efficiently identify and optimize potent lead compounds. Further investigation into the mechanism of action of the most promising derivatives will be crucial for their advancement into preclinical and clinical development, ultimately contributing to the global fight against tuberculosis.

References

- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021-Present). PubMed.

- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI.

- Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. Taylor & Francis Online.

- Antitubercular properties of thiazolidin-4-ones – A review. ResearchGate.

- Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics.

- Antitubercular properties of thiazolidin-4-ones - A review. PubMed.

- Anti‐TB thiazolidinone derivatives. ResearchGate.

- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC.

- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PMC.

- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed.

- Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. MDPI.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.

- An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis. Springer.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.

- Synthesis and Antitubercular Activity of Some Novel Thiazolidinone Derivatives. ResearchGate.

-

Design, synthesis and anti-Mycobacterium tuberculosis evaluation of new thiazolidin-4-one and thiazolo[3,2-a]t[1][11][14]riazine derivatives. OUCI. Available at:

- Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One.

- DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- LDH assay kit guide: Principles and applications. Abcam.

- LDH Cytotoxicity Assay Kit. Cell Signaling Technology.

- Synthesis of some 4-Thiazolidinone Derivatives as Antitubercular Agents. Journal of Sciences, Islamic Republic of Iran.

- Synthesis and Antitubercular Activity of Some Novel Thiazolidinone Derivatives. Semantic Scholar.

- Tuberculosis Drugs and Mechanisms of Action. NIAID.

- SYNTHESIS OF SOME NOVEL THIAZOLIDIN-4-ONE SUBSTITUTED 1, 2,4 - TRIAZOLES OF THEIR ANTIMICROBIAL ACTIVITY STUDIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.

- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. PMC.

- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. ResearchGate.

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. MDPI.

Sources

- 1. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antitubercular properties of thiazolidin-4-ones - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets [mdpi.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.sciltp.com [media.sciltp.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

Troubleshooting & Optimization

Optimizing reaction conditions for thiazolidin-4-one synthesis (catalyst, solvent, temperature)

Welcome to the technical support center for the synthesis of thiazolidin-4-ones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot effectively.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a systematic approach to identifying and resolving issues you may encounter during the synthesis of thiazolidin-4-ones.

Issue 1: Low or No Product Yield

Q: I've set up my one-pot, three-component reaction with an amine, an aldehyde, and thioglycolic acid, but I'm getting a very low yield or no desired product at all. What could be the problem?

A: Low yields in this synthesis can stem from several factors related to the catalyst, solvent, or temperature. Let's break down the possibilities:

-

Catalyst Inefficiency: The choice of catalyst is crucial. While many catalysts can promote this reaction, their effectiveness varies with the specific substrates.

-

Acid Catalysis: Protic acids (like acetic acid) or Lewis acids (like ZnCl2 or FeCl3) are commonly used to activate the carbonyl group of the aldehyde, facilitating the initial imine formation.[1][2][3] If you are not using a catalyst, or if the catalyst is not potent enough for your substrates, the reaction rate will be significantly slower.

-

Catalyst Degradation: Some catalysts may be sensitive to moisture or air. Ensure your catalyst is fresh and handled under appropriate conditions.

-

Insufficient Catalyst Loading: Typically, a catalytic amount (e.g., 10 mol%) is sufficient.[4] However, for less reactive substrates, increasing the catalyst loading might be necessary.

-

-

Suboptimal Solvent: The solvent plays a critical role in the reaction mechanism and can influence reaction rates and yields.[5][6]

-

Polarity Mismatch: The choice of solvent should match the polarity of your reactants. Solvents like ethanol, methanol, or even water can be effective.[4] In some cases, solvent-free conditions have been shown to be optimal, leading to higher yields and faster reaction rates.[4]

-

Azeotropic Water Removal: The reaction involves the elimination of water molecules.[7] Using a solvent like toluene or benzene with a Dean-Stark apparatus can effectively remove water and drive the equilibrium towards product formation.

-

-

Incorrect Temperature: Temperature influences the reaction kinetics.

-

Insufficient Heat: Many thiazolidin-4-one syntheses require heating to proceed at a reasonable rate.[8][9] If the reaction is too slow at room temperature, gradually increasing the temperature (e.g., to the reflux temperature of the solvent) can significantly improve the yield.

-

Excessive Heat: Conversely, excessively high temperatures can lead to the degradation of reactants or products, or promote the formation of side products.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Side Products

Q: My reaction is producing the desired thiazolidin-4-one, but I'm also seeing significant amounts of side products. How can I improve the selectivity?

A: The formation of side products is often a result of competing reaction pathways. Here’s how to address this:

-

Unreacted Intermediates: The primary intermediate is an imine (Schiff base) formed from the amine and aldehyde.[6][7] If this intermediate is not efficiently converted to the final product, it can undergo side reactions.

-

Solution: Ensure the second step, the cyclization with thioglycolic acid, is efficient. This can be achieved by optimizing the catalyst and ensuring the reaction goes to completion.

-

-

Thiol Addition to the Aldehyde: Thioglycolic acid can potentially add to the aldehyde carbonyl group, forming a hemithioacetal, which can compete with imine formation.

-

Solution: A two-step procedure, where the imine is pre-formed and isolated before the addition of thioglycolic acid, can often minimize this side reaction.

-

-

Solvent Effects: The solvent can influence which reaction pathway is favored. For instance, studies have shown that different mechanisms can operate in different solvents like benzene versus DMF.[5]

-

Solution: A solvent screen is highly recommended. Try a range of solvents with varying polarities to find the optimal conditions for your specific substrates.

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of thiazolidin-4-ones?